molecular formula C16H19N3O4S B5399561 N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide

Katalognummer B5399561
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: VWPORRVCOPSWKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, commonly known as EIPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), which plays a crucial role in regulating intracellular pH and cell volume.

Wirkmechanismus

EIPA inhibits N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide by binding to the intracellular domain of the exchanger, thereby preventing the exchange of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and an increase in cell volume. The inhibition of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide by EIPA has been shown to have various physiological effects, including the inhibition of cancer cell proliferation and migration, the induction of apoptosis, and the improvement of cardiac and renal function.
Biochemical and Physiological Effects
EIPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and migration by inducing apoptosis and inhibiting the activity of matrix metalloproteinases. EIPA has also been shown to improve cardiac function by reducing myocardial infarct size, decreasing myocardial oxygen consumption, and improving left ventricular function. In addition, EIPA has been shown to improve renal function by reducing renal tubular injury and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

EIPA has several advantages for lab experiments. It is a potent and specific inhibitor of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, which makes it a valuable tool for studying the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes. EIPA is also relatively easy to synthesize and has a high purity. However, EIPA has some limitations for lab experiments. It is a toxic compound and must be handled with care. In addition, EIPA has a short half-life in vivo, which limits its use in animal studies.

Zukünftige Richtungen

There are several future directions for research on EIPA. One potential direction is to investigate the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in the development and progression of various diseases, such as cancer, cardiovascular disease, and renal disease. Another potential direction is to develop more potent and specific inhibitors of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide for use in clinical applications. Finally, further research is needed to investigate the safety and efficacy of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibitors, including EIPA, in animal and human studies.
Conclusion
In conclusion, EIPA is a potent inhibitor of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide that has gained attention in the scientific community due to its potential applications in research. EIPA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation and migration, the improvement of cardiac and renal function, and the reduction of oxidative stress. EIPA has several advantages for lab experiments, but also has some limitations. Future research on EIPA may lead to a better understanding of the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes and the development of new therapies for diseases.

Synthesemethoden

EIPA can be synthesized through a multi-step process starting from 2-ethoxy-5-nitrophenylamine. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then reacted with 2-pyridinemethanamine to form the corresponding amine. The amine is then sulfonated using chlorosulfonic acid to form the sulfonamide. Finally, the sulfonamide is acetylated using acetic anhydride to yield EIPA.

Wissenschaftliche Forschungsanwendungen

EIPA has been used extensively in scientific research to study the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in various physiological processes. It has been shown to inhibit N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in a dose-dependent manner, with an IC50 value of 10-20 µM. EIPA has been used to investigate the role of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in cancer cell proliferation, apoptosis, and migration. It has also been used to study the effect of N-(2-ethoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide inhibition on cardiac function, renal function, and brain function.

Eigenschaften

IUPAC Name

N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-23-16-8-7-14(10-15(16)19-12(2)20)24(21,22)18-11-13-6-4-5-9-17-13/h4-10,18H,3,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPORRVCOPSWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.